molecular formula C10H13NO3 B1195281 1-Butoxy-4-nitrobenzene CAS No. 7244-78-2

1-Butoxy-4-nitrobenzene

Cat. No.: B1195281
CAS No.: 7244-78-2
M. Wt: 195.21 g/mol
InChI Key: XCCDVVZINDJESR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Butoxy-4-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 leads to the formation of reactive intermediates that can further react with other biomolecules . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to altered gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and differentiation . Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of toxic intermediates . Additionally, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to structural modifications and functional alterations. These interactions can trigger cellular responses such as apoptosis or cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and chronic inflammation in cells. These long-term effects can lead to cellular dysfunction and contribute to the development of diseases such as cancer.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating its potential for organ toxicity. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in metabolic reactions . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione, which plays a crucial role in detoxification processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells. The distribution of this compound within tissues can be influenced by its binding to plasma proteins, which can affect its bioavailability and localization.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can localize to the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, affecting its distribution and activity. For example, the presence of nitro groups can facilitate its localization to the ER, where it can participate in oxidative reactions.

Preparation Methods

1-Butoxy-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrophenol with n-butyl bromide in the presence of aqueous potassium carbonate . This reaction is typically carried out under phase-transfer catalysis conditions, which can be enhanced using ultrasound assistance to improve reaction efficiency . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, hydrogen gas, and metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Butoxy-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

The uniqueness of this compound lies in its butoxy group, which imparts specific solubility and reactivity characteristics that make it suitable for particular applications in organic synthesis and research.

Properties

IUPAC Name

1-butoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDVVZINDJESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222737
Record name Butyl-4-nitrophenyl ether
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7244-78-2
Record name 1-Butoxy-4-nitrobenzene
Source CAS Common Chemistry
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Record name Butyl-4-nitrophenyl ether
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Record name 7244-78-2
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Record name Butyl-4-nitrophenyl ether
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Record name BUTYL 4-NITROPHENYL ETHER
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Synthesis routes and methods

Procedure details

To a solution of p-nitrophenol (56.0 g. 0.4 mole) in acetone (400 ml.) was added n-butyl bromide (60.0 g., 0.44 mole) and potassium carbonate (anhydrous, 56.0 g., 0.4 mole). The mixture was heated on the steam bath for 48.0 hours. The acetone was removed from the reaction mixture in vacuo. Then, water (400 ml.) was added to the residue, which was extracted twice with benzene (200 ml. portions). The benzene layers were washed thrice with 10% sodium hydroxide solution (150 ml. portions). The washed layers of benzene were then dried over anhydrous potassium carbonate and the solvent was removed in vacuo. The product obtained after evaporation of the solvent was a crude yellow liquid (63.0 g. 79%). This was used in Part B without further purification.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] investigates a novel method for synthesizing 1-butoxy-4-nitrobenzene using ultrasound technology and a "multi-site phase-transfer catalyst." [] This approach aims to improve the efficiency and yield of the reaction compared to traditional methods. While the abstract doesn't provide specific details about the catalyst or the improvements achieved, it highlights the importance of exploring innovative synthetic routes for this compound.

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